molecular formula C10H5ClN2S B6167854 3-(2-chloro-1,3-thiazol-4-yl)benzonitrile CAS No. 1343963-66-5

3-(2-chloro-1,3-thiazol-4-yl)benzonitrile

Cat. No.: B6167854
CAS No.: 1343963-66-5
M. Wt: 220.7
InChI Key:
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Description

3-(2-chloro-1,3-thiazol-4-yl)benzonitrile is an organic compound that features a thiazole ring substituted with a chlorine atom and a benzonitrile group Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-1,3-thiazol-4-yl)benzonitrile can be achieved through several synthetic pathways. One common method involves the reaction of 2-chloro-1,3-thiazole with benzonitrile under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Other methods may include the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise temperature control to ensure consistent production quality. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-1,3-thiazol-4-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

3-(2-chloro-1,3-thiazol-4-yl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as dyes, pigments, and sensors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chloro-1,3-thiazol-4-yl)benzonitrile is unique due to the combination of the thiazole ring, chlorine atom, and benzonitrile group in its structureThe presence of both the thiazole ring and benzonitrile group enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1343963-66-5

Molecular Formula

C10H5ClN2S

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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